6-cyclopropyl-N-methylpyridazin-3-amine CAS number and identifiers
6-cyclopropyl-N-methylpyridazin-3-amine CAS number and identifiers
An In-Depth Technical Guide to 6-cyclopropyl-N-methylpyridazin-3-amine and its Core Scaffold for Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical scaffold based on 6-cyclopropylpyridazin-3-amine, with a specific focus on the synthesis and potential utility of its N-methylated derivative, 6-cyclopropyl-N-methylpyridazin-3-amine . While the parent compound is documented, the N-methyl variant represents a frontier molecule. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge, synthetic strategies, and contextual understanding necessary to explore this promising chemical space. We will delve into the validated synthesis of the core precursor and propose a chemically sound methodology for the final N-methylation, grounding our discussion in established chemical principles and field-proven insights.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of any research campaign. The immediate precursor, 6-cyclopropylpyridazin-3-amine, is well-characterized. In contrast, key identifiers for its N-methyl derivative are predicted based on its structure.
Core Scaffold: 6-cyclopropylpyridazin-3-amine
This compound serves as the key intermediate for the synthesis of the target molecule. Its established identifiers are crucial for sourcing and characterization.
| Identifier | Value | Source |
| CAS Number | 1159814-07-9 | [1] |
| IUPAC Name | 6-cyclopropylpyridazin-3-amine | [1] |
| Molecular Formula | C₇H₉N₃ | [1] |
| Molecular Weight | 135.17 g/mol | [1] |
| Canonical SMILES | C1CC1C2=NN=C(C=C2)N | [1] |
| InChIKey | VOZUGSUMEYWXPY-UHFFFAOYSA-N | [1] |
Target Molecule: 6-cyclopropyl-N-methylpyridazin-3-amine (Predicted)
The properties for the N-methylated final compound are extrapolated. These values are essential for analytical monitoring during its synthesis and purification.
| Identifier | Predicted Value | Justification |
| CAS Number | Not Assigned | Not found in major chemical databases as of this writing. |
| IUPAC Name | 6-cyclopropyl-N-methylpyridazin-3-amine | Follows standard IUPAC nomenclature. |
| Molecular Formula | C₈H₁₁N₃ | Addition of a CH₂ group to the parent amine. |
| Molecular Weight | 149.19 g/mol | Calculated based on the predicted molecular formula. |
| Canonical SMILES | CNC1=NN=C(C=C1)C2CC2 | Predicted structure based on N-methylation. |
| InChIKey | (Not Generated) | Requires computational generation from the final structure. |
Synthesis and Mechanistic Rationale
The synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine is logically approached as a two-part process: first, the robust construction of the core 6-cyclopropylpyridazin-3-amine scaffold, followed by a standard N-alkylation step. This strategy ensures high yields and purity by building complexity on a well-defined intermediate.
Part A: Synthesis of the 6-cyclopropylpyridazin-3-amine Precursor
A highly efficient and widely adopted method for creating 6-substituted pyridazines is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed method offers excellent functional group tolerance and is a cornerstone of modern medicinal chemistry for creating C-C bonds. The workflow begins with commercially available 3,6-dichloropyridazine.
Experimental Workflow: Precursor Synthesis
Caption: Two-step synthesis of the key precursor.
Detailed Protocol: Synthesis of 6-cyclopropylpyridazin-3-amine
Step 1: Selective Amination of 3,6-Dichloropyridazine
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Rationale: The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. By using an excess of aqueous ammonia and heating in a sealed vessel, one chlorine atom can be displaced to yield 3-amino-6-chloropyridazine. The reaction conditions are tuned to favor mono-substitution.[2]
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Methodology:
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In a sealed reaction vessel, combine 3,6-dichloropyridazine (1.0 equiv), a suitable solvent such as n-butanol, and excess aqueous ammonia (10-15 equiv.).
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Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
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Step 2: Suzuki-Miyaura Cross-Coupling
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Rationale: This reaction is the lynchpin for installing the cyclopropyl group. A palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The choice of a phosphine ligand (e.g., from Pd(PPh₃)₄) is critical for stabilizing the palladium species, and the base is required to activate the boronic acid for transmetalation.[2][3]
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Methodology:
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To a solution of 3-amino-6-chloropyridazine (1.0 equiv.) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add cyclopropylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate (K₂CO₃, 2-3 equiv.).
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De-gas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to prevent oxidation of the catalyst.
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Heat the mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-cyclopropylpyridazin-3-amine.
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Part B: Proposed N-Methylation to Yield the Target Compound
With the primary amine precursor in hand, the final step is a standard N-alkylation. The nitrogen of the amino group is nucleophilic and will readily react with an electrophilic methyl source.
Reaction Scheme: N-Methylation
Caption: Proposed final step to the target molecule.
Detailed Protocol: Synthesis of 6-cyclopropyl-N-methylpyridazin-3-amine
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Rationale: Direct methylation of the primary amine can be achieved using a methylating agent like methyl iodide. A strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is used to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion.[4] An aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal for this type of reaction.
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Proposed Methodology:
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Dissolve 6-cyclopropylpyridazin-3-amine (1.0 equiv.) in anhydrous DMF and cool the solution to 0 °C in an ice bath under an inert atmosphere.
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Add a strong base such as KOtBu (1.2 equiv.) portion-wise and stir for 20-30 minutes.
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Slowly add methyl iodide (1.1-1.2 equiv.) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for the consumption of the starting material by LC-MS.
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Upon completion, quench the reaction carefully with water. Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final compound should be purified using column chromatography to separate it from any unreacted starting material or potential di-methylated byproducts.
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Significance and Potential Applications in Drug Discovery
The 6-cyclopropyl-N-methylpyridazin-3-amine scaffold is not arbitrary; it is an intentional convergence of three structural motifs, each bringing valuable properties to a potential drug candidate.
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The Pyridazine Core: Pyridazine derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including potential as antiviral agents and kinase inhibitors.[2] The two adjacent nitrogen atoms act as excellent hydrogen bond acceptors, facilitating strong interactions with biological targets.
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The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a well-established strategy in modern drug design. Its strained three-membered ring introduces conformational rigidity and can improve the metabolic stability of a compound by shielding adjacent positions from enzymatic degradation.
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The N-Methyl Group: Methylation of a primary or secondary amine is a classic medicinal chemistry tactic to fine-tune a molecule's properties. It can increase lipophilicity, which may enhance cell membrane permeability and blood-brain barrier penetration. Furthermore, it can block metabolic N-dealkylation and alter the hydrogen-bonding capacity of the molecule, potentially improving selectivity and oral bioavailability.
Collectively, this scaffold represents a promising starting point for developing inhibitors of various enzyme classes, particularly kinases, where the pyridazine core can anchor the molecule in the ATP-binding site.
Safety and Handling
While no specific safety data exists for the novel N-methylated compound, the GHS classification for the parent amine, 6-cyclopropylpyridazin-3-amine, provides a baseline for handling procedures.
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Hazards for 6-cyclopropylpyridazin-3-amine:
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Recommended Precautions:
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As a standard practice for all new chemical entities, 6-cyclopropyl-N-methylpyridazin-3-amine should be handled with care in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Conclusion
6-cyclopropyl-N-methylpyridazin-3-amine is a theoretically sound and synthetically accessible molecule that holds considerable potential for drug discovery programs. By leveraging a robust, multi-step synthesis beginning with the Suzuki-Miyaura cross-coupling to build the core scaffold, followed by a standard N-methylation, researchers can efficiently access this compound. The strategic combination of the biologically active pyridazine ring, the metabolism-enhancing cyclopropyl group, and the property-modulating N-methyl group makes this an attractive scaffold for developing next-generation therapeutics. This guide provides the technical foundation and strategic insight necessary to embark on that exploration.
